4-(Dichloromethanesulfonyl)-2,6-dinitroaniline
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Overview
Description
4-(Dichloromethanesulfonyl)-2,6-dinitroaniline is an organic compound characterized by the presence of dichloromethanesulfonyl and dinitroaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloromethanesulfonyl)-2,6-dinitroaniline typically involves the nitration of aniline derivatives followed by sulfonylation
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of chlorosulfonic acid for sulfonylation, which offers the advantage of solubility in organic solvents and ease of separation from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: 4-(Dichloromethanesulfonyl)-2,6-dinitroaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the attack of an electrophile on the aromatic ring, leading to the substitution of hydrogen atoms.
Oxidation and Reduction: The nitro groups can undergo reduction to form amino groups, while the sulfonyl group can participate in oxidation reactions.
Common Reagents and Conditions:
Nitration: Typically involves the use of nitric acid and sulfuric acid.
Sulfonylation: Chlorosulfonic acid or sulfuryl chloride can be used as sulfonylating agents.
Major Products:
Reduction of Nitro Groups: Leads to the formation of amino derivatives.
Substitution Reactions: Can result in various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-(Dichloromethanesulfonyl)-2,6-dinitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Dichloromethanesulfonyl)-2,6-dinitroaniline involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
4-Nitroaniline: Similar in structure but lacks the sulfonyl group.
2,6-Dinitroaniline: Lacks the dichloromethanesulfonyl group.
Methanesulfonyl Chloride: Contains the sulfonyl group but lacks the aromatic ring and nitro groups
Properties
CAS No. |
61497-31-2 |
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Molecular Formula |
C7H5Cl2N3O6S |
Molecular Weight |
330.10 g/mol |
IUPAC Name |
4-(dichloromethylsulfonyl)-2,6-dinitroaniline |
InChI |
InChI=1S/C7H5Cl2N3O6S/c8-7(9)19(17,18)3-1-4(11(13)14)6(10)5(2-3)12(15)16/h1-2,7H,10H2 |
InChI Key |
MVBVHYLTJZTRNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])S(=O)(=O)C(Cl)Cl |
Origin of Product |
United States |
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